molecular formula C17H17BrN4O3S B8470398 N-(5-bromo-3-methoxypyrazin-2-yl)-5-(dimethylamino)naphthalene-1-sulfonamide

N-(5-bromo-3-methoxypyrazin-2-yl)-5-(dimethylamino)naphthalene-1-sulfonamide

Cat. No.: B8470398
M. Wt: 437.3 g/mol
InChI Key: JDNYZAWNISHXJL-UHFFFAOYSA-N
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Description

N-(5-bromo-3-methoxypyrazin-2-yl)-5-(dimethylamino)naphthalene-1-sulfonamide is a complex organic compound that belongs to the class of sulphonamides. These compounds are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. The unique structure of this compound, featuring a naphthalene ring, a pyrazine ring, and various functional groups, makes it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-bromo-3-methoxypyrazin-2-yl)-5-(dimethylamino)naphthalene-1-sulfonamide typically involves multi-step organic reactions The process may start with the bromination of a pyrazine derivative, followed by methoxylation The naphthalene sulphonamide moiety can be introduced through sulphonation and subsequent coupling reactions

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, high-pressure reactors, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the dimethylamino group or the methoxy group.

    Reduction: Reduction reactions could target the nitro groups if present or the sulphonamide moiety.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the naphthalene or pyrazine rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield N-oxides, while reduction could produce amines or alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, sulphonamides are often studied for their antimicrobial properties. This compound could be investigated for its potential to inhibit bacterial growth or other biological activities.

Medicine

Medicinally, sulphonamides are known for their use as antibiotics. This compound might be explored for its efficacy against specific bacterial strains or other pathogens.

Industry

In industry, such compounds can be used in the synthesis of dyes, pigments, or other specialty chemicals.

Mechanism of Action

The mechanism of action for sulphonamides typically involves the inhibition of bacterial enzyme systems, particularly those involved in folic acid synthesis. This compound may target similar pathways, disrupting essential biological processes in microorganisms.

Comparison with Similar Compounds

Similar Compounds

    Sulfanilamide: A simpler sulphonamide with well-known antimicrobial properties.

    Sulfamethoxazole: Another sulphonamide used in combination with trimethoprim as an antibiotic.

    Sulfadiazine: Used in the treatment of bacterial infections and as an antimalarial agent.

Uniqueness

What sets N-(5-bromo-3-methoxypyrazin-2-yl)-5-(dimethylamino)naphthalene-1-sulfonamide apart is its complex structure, which may offer unique interactions with biological targets or novel chemical reactivity.

Properties

Molecular Formula

C17H17BrN4O3S

Molecular Weight

437.3 g/mol

IUPAC Name

N-(5-bromo-3-methoxypyrazin-2-yl)-5-(dimethylamino)naphthalene-1-sulfonamide

InChI

InChI=1S/C17H17BrN4O3S/c1-22(2)13-8-4-7-12-11(13)6-5-9-14(12)26(23,24)21-16-17(25-3)20-15(18)10-19-16/h4-10H,1-3H3,(H,19,21)

InChI Key

JDNYZAWNISHXJL-UHFFFAOYSA-N

Canonical SMILES

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)NC3=NC=C(N=C3OC)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

5-Dimethylamino-1-naphthalenesulphonyl chloride (15.2 g) and 2-amino-5-bromo-3-methoxypyrazine (obtained as described in Gazz. Chim. Ital. 1960, 90, 1807) (9.5 g) were mixed intimately in a mortar and pestle and added to pyridine (150 ml) at 0° C. The solution was kept at 0° C. for 1 hour and then heated at 80° C. for 18 hours. Volatile material was removed by evaporation and dichloromethane (250 ml) was added to the residue. Insoluble material was removed by filtration and the filtrate was washed with water (100 ml) and saturated sodium chloride solution (100 ml). The solution was treated with charcoal and dried (MgSO4). The solvent was removed by evaporation and the residue was purified by flash chromatography, eluting with ethyl acetate/hexane (1:4 v/v). The resulting solid was triturated with ether and recrystallised from ethanol to give 5-dimethylamino-N-(5-bromo-3-methoxy-2-pyrazinyl)-1-naphthalenesulphonamide (4.7 g), m.p. 166°-167° C.; 1H NMR (d6 -DMSO): 2.8 (s,6H), 3.9 (s,3H), 7.2 (d,1H), 7.55-7.7 (d,2H), 7.8 (s,1H), 8.3 (d,1H), 8.4-8.5 (m,2H), 11.5 (s,1H); mass spectrum (+ve CI): 437 (M+H)+.
Quantity
15.2 g
Type
reactant
Reaction Step One
Quantity
9.5 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step Two

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